2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a carboxylic acid group at the third position of the pyrrole ring, along with two methyl groups and a 2-methylbutan-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2-methylbutan-2-ylamine with a suitable diketone, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.
Scientific Research Applications
2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the pyrrole ring can participate in π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-pyrrole-3-carboxylic acid: Lacks the 2-methylbutan-2-yl substituent.
5-(2-Methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid: Lacks the additional methyl group at the second position.
2-Methyl-5-(2-methylpropyl)-1H-pyrrole-3-carboxylic acid: Features a different alkyl substituent.
Uniqueness
2-Methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both the 2-methylbutan-2-yl and methyl groups can enhance its lipophilicity and potentially improve its ability to interact with hydrophobic targets in biological systems.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-methyl-5-(2-methylbutan-2-yl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c1-5-11(3,4)9-6-8(10(13)14)7(2)12-9/h6,12H,5H2,1-4H3,(H,13,14) |
InChI Key |
SVWJHKQOBSFKQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(N1)C)C(=O)O |
Origin of Product |
United States |
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